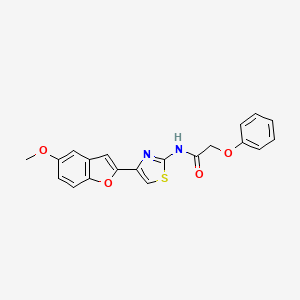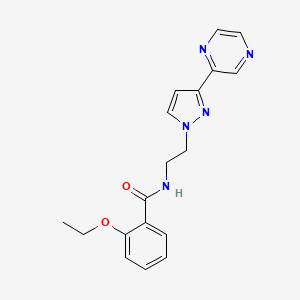
5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine” is a chemical compound. It is a type of fluorinated pyrimidine . Fluorinated pyrimidines are widely used in medicinal chemistry, particularly in cancer treatment .
Synthesis Analysis
The synthesis of fluorinated pyrimidines has been a subject of research for many years . For instance, 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine can be synthesized by reacting with p-methoxy aniline in the presence of DIPEA .Applications De Recherche Scientifique
Synthesis and Use in PET Imaging The synthesis of a pyrimidine analog, specifically 3′-deoxy-3′-[18F]-fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU), demonstrates the application of fluorinated pyrimidines in positron emission tomography (PET) imaging. This compound, derived from pyrimidine analogs, is used to produce high-quality PET images, crucial in medical diagnostics and research (Alauddin, Balatoni, & Gelovani, 2005).
Antitumor Activity and Mechanisms Fluorinated pyrimidines, including 5-fluorouracil (5-FU) and derivatives, have been extensively studied for their antitumor activities. These compounds show effectiveness against various cancers, such as adenocarcinomas and squamous cell carcinomas. The detailed mechanisms of their action, including their metabolism and synergy with other antineoplastic agents, are a focus of ongoing research (Grem, 1997).
Development in Fluorine Chemistry for Cancer Treatment Advances in fluorine chemistry have contributed to the precise use of fluorinated pyrimidines in cancer therapy. The most widely used fluorinated pyrimidine, 5-FU, has seen new methods for synthesis and incorporation into RNA and DNA for biophysical studies. These developments have led to new insights into how fluorinated pyrimidines affect nucleic acid structure and dynamics, offering potential for more targeted cancer treatments (Gmeiner, 2020).
Novel Synthesis Methods for Derivatives Research on the synthesis of novel N-methoxymethylated pyrimidine nucleoside mimetics has been conducted. These derivatives, which include fluorine atoms in their structures, are of interest in the development of tracer molecules for PET imaging. Such research highlights the versatility of fluorinated pyrimidines in both therapeutic and diagnostic applications (Gazivoda Kraljević et al., 2011).
Applications in Ophthalmic Practice The use of fluorouracil in ophthalmic surgeries demonstrates the diverse applications of fluorinated pyrimidines. It is particularly effective in reducing fibroblastic proliferation and scarring, enhancing the success rate in various ocular surgeries and treatments for ocular surface malignancies (Abraham, Selva, Casson, & Leibovitch, 2012).
Regioselective Synthesis for Kinase Inhibitors The synthesis of 2,4-disubstituted-5-fluoropyrimidines showcases the potential of fluorinated pyrimidines as kinase inhibitors. This research underscores the role of these compounds in developing new anticancer agents, expanding their use beyond traditional chemotherapy (Wada et al., 2012).
Propriétés
IUPAC Name |
5-fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c1-15-9-2-4-14(5-3-9)10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWSDSGBTNPVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


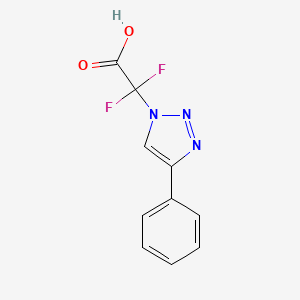
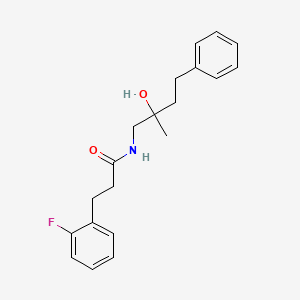
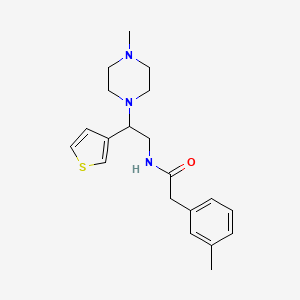
![1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide](/img/structure/B2716328.png)
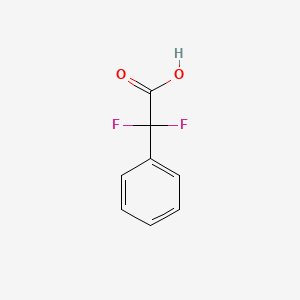
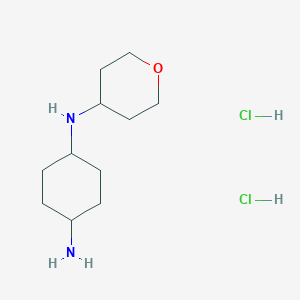
![N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2716333.png)

![2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine](/img/structure/B2716335.png)
